![molecular formula C17H20N2O4S B11169201 2-phenoxy-N-[(4-sulfamoylphenyl)methyl]butanamide](/img/structure/B11169201.png)
2-phenoxy-N-[(4-sulfamoylphenyl)methyl]butanamide
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Overview
Description
2-phenoxy-N-[(4-sulfamoylphenyl)methyl]butanamide is a chemical compound with the molecular formula C17H20N2O4S and a molecular weight of 348.42 g/mol . This compound is known for its unique chemical structure, which includes a phenoxy group, a sulfamoylphenyl group, and a butanamide backbone. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[(4-sulfamoylphenyl)methyl]butanamide typically involves the reaction of 2-phenoxybutanamide with 4-sulfamoylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-[(4-sulfamoylphenyl)methyl]butanamide undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The sulfamoyl group can be reduced to form amine derivatives.
Substitution: The phenoxy and sulfamoyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy and sulfamoyl derivatives.
Scientific Research Applications
2-phenoxy-N-[(4-sulfamoylphenyl)methyl]butanamide is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[(4-sulfamoylphenyl)methyl]butanamide involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-phenoxy-N-(4-sulfamoylphenyl)butanamide: A closely related compound with similar chemical structure and properties.
4-sulfamoylphenyl derivatives: Compounds with the sulfamoylphenyl group but different substituents on the phenoxy or butanamide moieties.
Uniqueness
2-phenoxy-N-[(4-sulfamoylphenyl)methyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20N2O4S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-phenoxy-N-[(4-sulfamoylphenyl)methyl]butanamide |
InChI |
InChI=1S/C17H20N2O4S/c1-2-16(23-14-6-4-3-5-7-14)17(20)19-12-13-8-10-15(11-9-13)24(18,21)22/h3-11,16H,2,12H2,1H3,(H,19,20)(H2,18,21,22) |
InChI Key |
XSSZVJBSWWJCDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NCC1=CC=C(C=C1)S(=O)(=O)N)OC2=CC=CC=C2 |
Origin of Product |
United States |
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